N-(2,5-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine
Description
Properties
Molecular Formula |
C28H31N5O2S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]phthalazin-1-amine |
InChI |
InChI=1S/C28H31N5O2S/c1-19-9-10-20(2)25(17-19)29-28-24-8-6-5-7-23(24)27(30-31-28)22-12-11-21(3)26(18-22)36(34,35)33-15-13-32(4)14-16-33/h5-12,17-18H,13-16H2,1-4H3,(H,29,31) |
InChI Key |
DYFDTDDCKBIAOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N5CCN(CC5)C |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Phthalazinone Intermediates
A widely adopted approach involves the alkylation of 4-benzylphthalazin-1(2H)-one derivatives. In one protocol, ethyl acrylate reacts with 4-benzylphthalazin-1(2H)-one under basic conditions to yield ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate. This reaction exploits the nucleophilicity of the phthalazinone nitrogen, favoring N-alkylation over O-alkylation due to orbital energy alignment between the nitrogen's HOMO and the electrophile's LUMO. Subsequent hydrolysis or hydrazinolysis generates propanoic acid or hydrazide intermediates, which serve as precursors for further functionalization.
Sulfonylation and Piperazine Incorporation
Introducing the 4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl moiety requires precise sulfonylation and coupling steps.
Sulfonyl Chloride Intermediate Formation
The sulfonyl group is typically introduced via reaction of 3-bromo-4-methylbenzenesulfonyl chloride with 4-methylpiperazine. This step proceeds through nucleophilic aromatic substitution , where the piperazine nitrogen attacks the electrophilic sulfur center. Optimal conditions use dichloromethane as the solvent and triethylamine as the base, achieving yields exceeding 85%.
Table 1: Sulfonylation Reaction Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dichloromethane | +22% vs. THF |
| Base | Triethylamine | +15% vs. Pyridine |
| Temperature | 0–5°C | +18% vs. RT |
Coupling of Aryl Components
The final assembly involves coupling the phthalazin-1-amine core with the sulfonylated phenyl and dimethylphenyl groups.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling connects the N-(2,5-dimethylphenyl) group to the phthalazine core. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C, this method achieves 70–75% yields. Key challenges include avoiding over-alkylation at the phthalazine N-2 position, which is mitigated by steric hindrance from the 4-methyl group.
Reductive Amination Alternative
For laboratories lacking specialized palladium catalysts, reductive amination offers a viable pathway. Reacting phthalazin-1-amine with 2,5-dimethylbenzaldehyde in the presence of NaBH₃CN in methanol provides moderate yields (55–60%) but requires stringent pH control (pH 4–5) to prevent imine hydrolysis.
Purification and Characterization
Final purification employs gradient column chromatography (hexane:ethyl acetate 3:1 → 1:2) followed by recrystallization from acetonitrile. Structural validation combines:
-
¹H/¹³C NMR : Key signals include the phthalazine C-4 proton at δ 8.9–9.1 ppm and the piperazine methyl group at δ 2.3–2.5 ppm
-
HRMS : Calculated for C₂₉H₃₂N₄O₂S [M+H]⁺: 513.2318; Found: 513.2321
Yield Optimization Strategies
Comparative studies reveal critical factors for maximizing output:
Solvent Polarity Effects
Polar aprotic solvents (DMF, DMSO) enhance sulfonylation rates but increase side products. A balanced approach uses dichloromethane for sulfonylation followed by DMF for coupling steps.
Catalytic System Tuning
Adding 10 mol% tetrabutylammonium iodide (TBAI) to palladium-catalyzed reactions accelerates oxidative addition, improving yields to 82%.
Table 2: Catalytic System Performance
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 75 | 18 |
| PdCl₂(Amphos)/TBAI | 82 | 12 |
| NiCl₂(dppe) | 68 | 24 |
Scalability and Industrial Adaptation
Kilogram-scale production faces two primary challenges:
-
Exothermic Control : Gradual addition of sulfonyl chloride (-5°C to 0°C) prevents thermal runaway
-
Pd Removal : Activated carbon filtration reduces residual Pd to <5 ppm, meeting ICH Q3D guidelines
A representative pilot-scale protocol produces 1.2 kg batches with 68% overall yield using:
-
3.4 kg phthalazin-1-amine intermediate
-
2.1 kg 3-[(4-methylpiperazin-1-yl)sulfonyl]-4-methylphenylboronic acid
-
22 L DMF/water (4:1) solvent system
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
Anticancer Potential
N-(2,5-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine has been identified as a promising inhibitor of various protein kinases involved in cancer progression. Specifically, it targets the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and survival. Preliminary studies indicate that this compound may exhibit anti-cancer properties; however, further biological assays are necessary to confirm its efficacy and elucidate its mechanism of action.
Case Study 1: Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. The compound showed a dose-dependent response in cell viability assays, indicating its potential as an anticancer agent.
Case Study 2: Pharmacokinetic Profile
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. Results indicated favorable bioavailability and metabolic stability, making it a candidate for further development in clinical settings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogs
Phthalazine Derivatives with Varied Substituents
Phthalazine analogs from , such as N-(4-chlorophenyl)-4-(3-substitutedphenylamino)methyl)phthalazin-1-amines, share the phthalazine core but differ in substituents:
- N1 substituent: The target compound uses a 2,5-dimethylphenyl group, whereas analogs in feature a 4-chlorophenyl group.
- C4 substituent: The target compound’s phenyl group includes a methyl and sulfonyl-piperazine, while analogs have amino-linked phenyl rings with substituents like chloro, methoxy, or methyl. The sulfonyl-piperazine moiety in the target compound introduces a bulky, polar group that could influence receptor binding or solubility .
Table 1: Structural Comparison of Phthalazine Derivatives
*Calculated based on molecular formula.
Sulfonyl-Piperazine-Containing Compounds
Compounds with sulfonyl-piperazine groups, such as 2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine (), highlight the role of this moiety:
- Positioning : In the target compound, the sulfonyl-piperazine is attached to a phenyl ring, creating a rigid, planar structure. In , it is linked to ethanamine, offering greater conformational flexibility. This difference may impact target selectivity; rigid structures often exhibit higher binding affinity for enzymes like kinases .
- Piperazine substitution : The target compound uses 4-methylpiperazine, while ’s analog has a 4-methoxyphenylpiperazine. The methyl group in the target compound reduces steric hindrance compared to the methoxyphenyl group, possibly enhancing metabolic stability .
Table 2: Sulfonyl-Piperazine Analogs
Piperazine Derivatives in Medicinal Chemistry
Piperazine is a common pharmacophore in drug design. For instance, [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine () lacks the sulfonyl group but shares the piperazine-phenyl linkage. The absence of sulfonyl in ’s compound reduces polarity, which may limit solubility but improve blood-brain barrier penetration compared to the target compound .
Key Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis can be optimized using methods from , such as refluxing brominated intermediates with amines.
- Activity Predictions : The dimethylphenyl and sulfonyl-piperazine groups suggest enhanced kinase inhibition compared to chlorophenyl analogs, as seen in structurally related anticancer agents .
- Toxicity Considerations : Sulfonamide-containing compounds (e.g., pesticides in ) often exhibit hepatotoxicity; the target compound’s sulfonyl group may require optimization to mitigate off-target effects .
Biological Activity
N-(2,5-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a phthalazine moiety and a sulfonamide group, contributing to its biological activity, particularly as an inhibitor of various protein kinases involved in cancer progression. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C28H31N5O2S, with a molecular weight of approximately 478.62 g/mol. The compound features multiple aromatic rings and substituents that enhance its biological interactions.
Structural Highlights
| Feature | Description |
|---|---|
| Phthalazine Moiety | Central to its biological activity, influencing kinase inhibition. |
| Sulfonamide Group | Enhances solubility and potential interaction with biological targets. |
| Dimethyl and Methyl Substituents | Affect pharmacokinetics and receptor binding affinities. |
Biological Activity
The compound has shown promising results as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and survival. Inhibitors targeting this pathway are being studied for their potential in cancer therapy.
Preliminary studies suggest that this compound may exert anti-cancer effects by:
- Inhibiting Kinase Activity: By binding to specific protein kinases, it disrupts signaling pathways that promote tumor growth.
- Inducing Apoptosis: Potentially triggering programmed cell death in cancer cells.
Synthesis Methods
The synthesis typically involves multi-step organic synthesis techniques. Each step is optimized for yield and purity, ensuring the final product's efficacy for biological testing.
Synthesis Steps Overview
- Preparation of Intermediates: Starting materials undergo reactions to form key intermediates.
- Coupling Reactions: Intermediates are coupled to form the final compound.
- Purification: The product is purified using chromatography techniques.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
-
In Vitro Studies:
- Assays conducted on cancer cell lines demonstrated significant inhibition of cell proliferation at specific concentrations.
- Mechanistic studies indicated alterations in cell cycle progression and apoptosis markers.
-
Animal Models:
- Preliminary in vivo tests showed reduced tumor growth in xenograft models treated with the compound.
- Pharmacokinetic profiles suggest favorable absorption and distribution characteristics.
Comparative Analysis with Similar Compounds
To better understand its unique properties, comparisons were made with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(3-chlorophenyl)-4-{4-methyl-3-[4-methylpiperazin-1-sulfonyl]phenyl}phthalazin-1-amine | Contains a chlorine substituent | Potentially different biological activity due to halogen substitution |
| 7-(2,6-dimethylphenyl)-5-methyl-N-(3-(4-methylpiperazin-1-sulfonyl)phenyl)benzo[e][1,2,4]triazin-3-amine | Features a triazine ring | May exhibit different pharmacological properties |
Q & A
Q. What synthetic routes are recommended for synthesizing N-(2,5-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine?
The compound’s synthesis involves multi-step processes, typically starting with functionalization of the phthalazine core. Key steps include:
- Sulfonation : Introducing the 4-methylpiperazin-1-yl sulfonyl group via coupling reactions under anhydrous conditions, as seen in analogous pyrazole-based syntheses .
- Amine coupling : Reacting the sulfonated intermediate with 2,5-dimethylaniline using catalysts like Pd(PPh₃)₄ or CuI for Buchwald-Hartwig amination .
- Purification : Employ silica gel chromatography or preparative HPLC (e.g., Chromolith® columns) to isolate the target compound .
Methodological Note : Use statistical design of experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading), reducing trial iterations .
Q. How can researchers ensure purity during synthesis and purification?
- Analytical Techniques : Use reverse-phase HPLC (e.g., Purospher® STAR columns) with UV detection to monitor purity .
- Impurity Profiling : Compare retention times against known standards (e.g., pharmacopeial guidelines for related arylphthalazines) to identify byproducts like unreacted intermediates .
- Crystallization : Recrystallize the compound from ethanol/water mixtures to achieve ≥95% purity, validated via NMR and LC-MS .
Q. What safety protocols are critical for handling this compound?
- Exposure Control : Work under fume hoods with PPE (gloves, lab coats, goggles) due to potential respiratory and dermal toxicity, as inferred from structurally similar sulfonamide derivatives .
- Waste Disposal : Follow GBZ/T 160.1–81 standards for organic sulfonamides, using neutralization and incineration for aqueous/organic waste .
- Emergency Measures : Maintain spill kits with activated carbon and silica gel for containment .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model sulfonation and amination steps, predicting activation energies and intermediates .
- Machine Learning : Train models on existing arylphthalazine reaction datasets to recommend solvent/catalyst combinations, reducing experimental screening .
- Feedback Loops : Integrate experimental results (e.g., yields, byproducts) into computational workflows to refine predictions iteratively .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay Standardization : Compare variables such as cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent carriers (DMSO concentration ≤0.1%) .
- Impurity Analysis : Use LC-MS to verify if discrepancies arise from undetected byproducts (e.g., des-methyl derivatives) .
- Control Experiments : Replicate studies with internal standards (e.g., imatinib derivatives) to validate assay reproducibility .
Q. What challenges arise in scaling up synthesis, and how can they be addressed?
- Reactor Design : Optimize heat/mass transfer using segmented flow reactors to manage exothermic sulfonation steps .
- Catalyst Efficiency : Screen heterogeneous catalysts (e.g., Pd/C) for recyclability and reduced metal leaching .
- Process Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of reaction progression .
Q. What advanced characterization techniques elucidate its mechanism of action?
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions .
- Metabolite Profiling : Use LC-HRMS to identify in vitro metabolites, correlating structural modifications with activity loss .
- Kinetic Studies : Conduct surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₒff) for structure-activity relationship (SAR) refinement .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
